molecular formula C24H21N3O3 B259545 2-(2,4-dimethylphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione

2-(2,4-dimethylphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione

Cat. No.: B259545
M. Wt: 399.4 g/mol
InChI Key: JZWYIRYKKYBXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione is a complex organic compound that belongs to the class of fused heterocyclic systems. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a common scaffold in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione can be achieved through various synthetic routes. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves the use of bismuth triflate as a catalyst in a one-pot, three-component reaction with 6-amino-1,3-dimethyluracil, arylaldehydes, and malononitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidines and their derivatives, which exhibit a range of biological activities .

Scientific Research Applications

5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione involves its interaction with specific molecular targets and pathways. For example, as a CDK2 inhibitor, it binds to the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of the enzyme, blocking its function and preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione is unique due to its specific structure, which allows it to interact with multiple molecular targets. Its fused heterocyclic system provides a versatile scaffold for the development of new drugs with diverse biological activities .

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione

InChI

InChI=1S/C24H21N3O3/c1-12-9-10-14(13(2)11-12)17-18-20(15-7-5-6-8-16(15)21(18)28)25-22-19(17)23(29)27(4)24(30)26(22)3/h5-11,17-18H,1-4H3

InChI Key

JZWYIRYKKYBXJU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2C3C(=NC4=C2C(=O)N(C(=O)N4C)C)C5=CC=CC=C5C3=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C2C3C(=NC4=C2C(=O)N(C(=O)N4C)C)C5=CC=CC=C5C3=O)C

Origin of Product

United States

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